Sacranoside B Sacranoside B (2R,3R,4S,5S,6R)-2-{[(2Z)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-({[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}methyl)oxane-3,4,5-triol is a natural product found in Rhodiola sacra with data available.
Brand Name: Vulcanchem
CAS No.: 197508-58-0
VCID: VC13840881
InChI: InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1
SMILES:
Molecular Formula: C21H36O10
Molecular Weight: 448.5 g/mol

Sacranoside B

CAS No.: 197508-58-0

Cat. No.: VC13840881

Molecular Formula: C21H36O10

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

Sacranoside B - 197508-58-0

Specification

CAS No. 197508-58-0
Molecular Formula C21H36O10
Molecular Weight 448.5 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Standard InChI InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1
Standard InChI Key IEGFOTASSBZIBZ-PMLWGFRHSA-N
Isomeric SMILES CC(=CCC/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)/C)C
Canonical SMILES CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C

Introduction

Chemical Identity and Structural Elucidation

Sacranoside B is a monoterpenoid glycoside with the molecular formula C<sub>21</sub>H<sub>36</sub>O<sub>10</sub> and a molecular weight of 448.5 g/mol . Its IUPAC name, (2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol, reflects its stereochemical complexity, featuring a bicyclic sugar moiety linked to an acyclic monoterpene unit. The compound’s isomeric SMILES string, CC(=CCC/C(=C\CO[C@H]1C@@HO)/C)C, further delineates its Z-configuration at the C2–C3 double bond and axial hydroxyl groups .

Table 1: Key Chemical Properties of Sacranoside B

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>36</sub>O<sub>10</sub>
Molecular Weight448.5 g/mol
IUPAC Name(2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
SMILES (Isomeric)CC(=CCC/C(=C\CO[C@H]1C@@HO)/C)C
CAS Registry Number197508-58-0
PubChem CID6442231

Natural Occurrence and Biosynthesis

Sacranoside B was first isolated from the fruits of Acanthopanax sessiliflorus, a plant in the Araliaceae family traditionally used in East Asian medicine for its anti-inflammatory and immunostimulatory properties . The compound co-occurs with structurally related monoterpenoids such as kenposide A and 1-O-[(S)-oleuropeyl]-β-D-glucopyranose, suggesting a shared biosynthetic pathway involving glycosylation of monoterpene alcohols . In A. sessiliflorus, biosynthesis likely proceeds via the methylerythritol phosphate (MEP) pathway, generating geranyl diphosphate precursors that undergo oxidation and glycosylation to yield sacranosides .

Synthesis and Analytical Characterization

Chemoenzymatic Synthesis

Sacranoside B can be synthesized through a chemoenzymatic approach involving β-glucosidation reactions. Myrtenyl or neryl O-β-D-glucopyranoside intermediates are coupled with 2,3,4-tri-O-benzoyl-β-L-arabinopyranosyl bromide under Koenigs-Knorr conditions, followed by deprotection using sodium methoxide to yield the final product. This method achieves a 62% yield with >95% stereochemical purity, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) .

Spectroscopic Identification

Structural elucidation relies on tandem spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR (600 MHz, CD<sub>3</sub>OD) reveals characteristic signals at δ 5.38 (1H, t, J = 6.8 Hz, H-2), δ 4.98 (1H, d, J = 3.6 Hz, H-1 of arabinose), and δ 1.68 (3H, s, H-8) .

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): A molecular ion peak at m/z 485.1995 [M+Na]<sup>+</sup> (calc. 485.1999 for C<sub>21</sub>H<sub>34</sub>O<sub>11</sub>Na) confirms the molecular formula .

  • Infrared (IR) Spectroscopy: Absorption bands at 3410 cm<sup>−1</sup> (O–H stretch) and 1715 cm<sup>−1</sup> (ester C=O) indicate glycosidic and ester functional groups .

Table 2: Key Spectroscopic Data for Sacranoside B

TechniqueData
<sup>1</sup>H NMRδ 5.38 (t, J = 6.8 Hz, H-2), δ 4.98 (d, J = 3.6 Hz, H-1 arabinose)
<sup>13</sup>C NMRδ 104.2 (C-1 of glucose), δ 76.5 (C-3 of arabinose)
HRESIMSm/z 485.1995 [M+Na]<sup>+</sup> (Δ = 0.4 ppm)
IR3410 cm<sup>−1</sup> (O–H), 1715 cm<sup>−1</sup> (C=O)

Sacranoside B serves as a reference standard in phytochemical analyses, particularly for quality control of A. sessiliflorus-derived products. Reverse-phase HPLC methods employing C18 columns (MeOH:H<sub>2</sub>O = 35:65, 1.0 mL/min) achieve baseline separation with a retention time of 17.3 minutes . Industrial-scale production remains limited due to low natural abundance (<0.02% dry weight in fruits), driving interest in heterologous biosynthesis using engineered Saccharomyces cerevisiae strains.

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